4-Aminocyclohexane-1-carbonyl chloride
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Overview
Description
4-Aminocyclohexane-1-carbonyl chloride is an organic compound that features a cyclohexane ring with an amino group and a carbonyl chloride group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminocyclohexane-1-carbonyl chloride can be synthesized through the reaction of 4-aminocyclohexanecarboxylic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to the carbonyl chloride group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 4-aminocyclohexane-1-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to form 4-aminocyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-aminocyclohexanecarboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the initial synthesis of the compound.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Water or Aqueous Solutions: Used for hydrolysis reactions.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
4-Aminocyclohexanemethanol: Formed through reduction.
4-Aminocyclohexanecarboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
4-Aminocyclohexane-1-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May be used in the development of pharmaceutical compounds, particularly those requiring specific functional groups for activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-aminocyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions, which can then interact with biological targets or be used in further chemical transformations.
Comparison with Similar Compounds
Cyclohexanecarbonyl Chloride: Lacks the amino group, making it less versatile in certain reactions.
4-Aminocyclohexanecarboxylic Acid: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.
Cyclohexylamine: Lacks the carbonyl chloride group, limiting its use in forming amides and esters.
Uniqueness: 4-Aminocyclohexane-1-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-aminocyclohexane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-7(10)5-1-3-6(9)4-2-5/h5-6H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWNBJOOHBJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607771 |
Source
|
Record name | 4-Aminocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763036-24-4 |
Source
|
Record name | 4-Aminocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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